molecular formula C27H23ClO6 B11588603 4-{[2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid

4-{[2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid

Cat. No.: B11588603
M. Wt: 478.9 g/mol
InChI Key: UNOKOFWCYWMXJY-UHFFFAOYSA-N
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Description

4-{[2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid is a complex organic compound that features a xanthene core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the xanthene moiety, along with the benzoic acid group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction involving phthalic anhydride and resorcinol under acidic conditions.

    Chlorination: The xanthene derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Etherification: The chlorinated xanthene is reacted with 4-hydroxybenzoic acid in the presence of a base such as potassium carbonate to form the ether linkage.

    Final Acidification: The resulting product is then acidified to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced xanthene derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced xanthene derivatives.

    Substitution: Azido derivatives.

Scientific Research Applications

4-{[2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-{[2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    Xanthene-9-carboxylic acid: Shares the xanthene core but lacks the benzoic acid group.

    4-chloro-2-(hydroxymethyl)phenol: Similar structure but with a hydroxymethyl group instead of the xanthene core.

    2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoic acid: Contains a different heterocyclic core.

Uniqueness

4-{[2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid is unique due to the combination of the xanthene core and the benzoic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C27H23ClO6

Molecular Weight

478.9 g/mol

IUPAC Name

4-[[2-chloro-4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenoxy]methyl]benzoic acid

InChI

InChI=1S/C27H23ClO6/c28-18-13-17(11-12-21(18)33-14-15-7-9-16(10-8-15)27(31)32)24-25-19(29)3-1-5-22(25)34-23-6-2-4-20(30)26(23)24/h7-13,24H,1-6,14H2,(H,31,32)

InChI Key

UNOKOFWCYWMXJY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=C(C=C4)OCC5=CC=C(C=C5)C(=O)O)Cl)C(=O)C1

Origin of Product

United States

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